molecular formula C9H9BrFN B1374314 1-(4-Bromo-2-fluorophenyl)cyclopropanamine CAS No. 1260674-95-0

1-(4-Bromo-2-fluorophenyl)cyclopropanamine

Cat. No.: B1374314
CAS No.: 1260674-95-0
M. Wt: 230.08 g/mol
InChI Key: NDHUWRXHQBUQGL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclopropanamine is a useful research compound. Its molecular formula is C9H9BrFN and its molecular weight is 230.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1-(4-Bromo-2-fluorophenyl)cyclopropanamine and its derivatives have been studied extensively for their synthesis methods and chemical properties. A notable example is the synthesis of prasugrel intermediate 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone using a Grignard reagent, showcasing a high yield and productivity, indicating the feasibility for industrial production (Zheng Min, 2013).

Biological and Medical Applications

  • Compounds structurally related to this compound have been explored for various biological activities. For instance, pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, with structural similarities, exhibited significant antimicrobial activity, emphasizing the potential of such compounds in developing new antimicrobial agents (J. Raval, K. Desai, K. R. Desai, 2012).

  • CHM-1 and its derivatives, sharing a similar fluorophenyl group, demonstrated remarkable antitumor activities and underwent evaluation for their clinical potential as anticancer agents. This showcases the relevance of the fluorophenyl group in the pharmacological domain (Li-Chen Chou et al., 2010).

Antimicrobial and Antioxidant Properties

  • The synthesis of novel fluorine-containing thiazole and bis-3H-thiazole derivatives has been described, highlighting their excellent antimicrobial activity. This indicates the potential utility of compounds like this compound in the development of new antimicrobial agents (Jafar Abbasi Shiran et al., 2015).

  • Additionally, 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, structurally related to the compound , were synthesized and showed potent antioxidant activities, suggesting the potential of similar compounds in antioxidant applications (F. Ghanbari Pirbasti, N. Mahmoodi, Jafar Abbasi Shiran, 2016).

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHUWRXHQBUQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled solution of 4-bromo-2-fluorobenzonitrile (432 mg, 2.16 mmol) in THF (10 mL) at −78° C., was added titanium (IV) isopropoxide (0.7 mL, 2.4 mmol). After stirring for 10 minutes, ethylmagnesium bromide (1M, 4.75 mL, 4.75 mmol) was added and the reaction mixture warmed to 0° C. and then to rt. BF3.OEt (0.53 mL, 4.32 mmol) was then added and the reaction mixture stirred for an additional 1 h at rt. The reaction was quenched with saturated NH4Cl and NaOH (1N). Extraction with EtOAc, and drying over MgSO4 yielded crude product which was taken forward as crude in the next step. HPLC-MS tR=0.34 min (UV254 nm); mass calculated for formula C9H9BrFN 228.99, observed LCMS m/z 230.0 (M+H).
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
catalyst
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C9H9BrFN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Reactant of Route 4
1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Reactant of Route 5
1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Reactant of Route 6
1-(4-Bromo-2-fluorophenyl)cyclopropanamine

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